![molecular formula C17H19N3O4 B14664722 1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione CAS No. 50992-30-8](/img/structure/B14664722.png)
1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione is a complex organic compound that features a pyrrolidinyl-pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
The synthesis of 1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone intermediate, followed by the introduction of the benzyloxyethyl group and the pyrimidine ring. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of ester or amide bonds.
Aplicaciones Científicas De Investigación
1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological responses.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione stands out due to its unique structural features and versatile reactivity. Similar compounds include:
1-{1-[2-(Methoxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione: Differing by the presence of a methoxy group instead of a benzyloxy group.
1-{1-[2-(Ethoxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione: Featuring an ethoxy group in place of the benzyloxy group.
1-{1-[2-(Phenoxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione: Containing a phenoxy group instead of a benzyloxy group.
Propiedades
Número CAS |
50992-30-8 |
|---|---|
Fórmula molecular |
C17H19N3O4 |
Peso molecular |
329.35 g/mol |
Nombre IUPAC |
1-[2-oxo-1-(2-phenylmethoxyethyl)pyrrolidin-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H19N3O4/c21-15-7-9-20(17(23)18-15)14-6-8-19(16(14)22)10-11-24-12-13-4-2-1-3-5-13/h1-5,7,9,14H,6,8,10-12H2,(H,18,21,23) |
Clave InChI |
RTKBAUCUVWNKHL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C1N2C=CC(=O)NC2=O)CCOCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


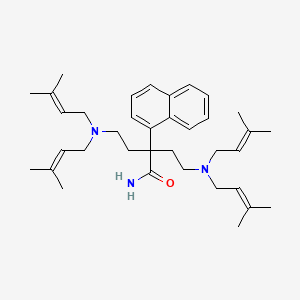

![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
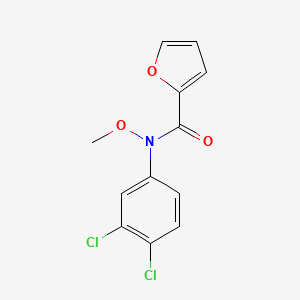

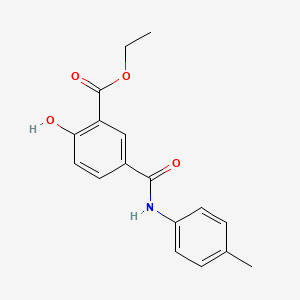
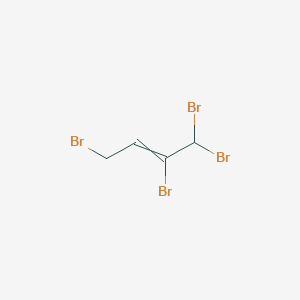
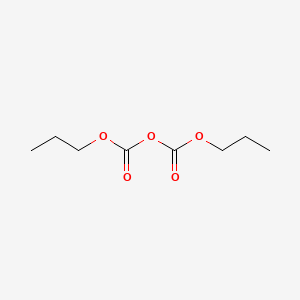
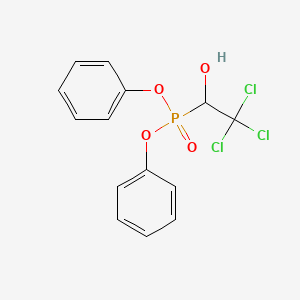
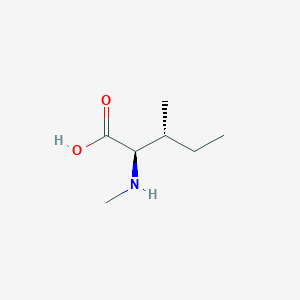
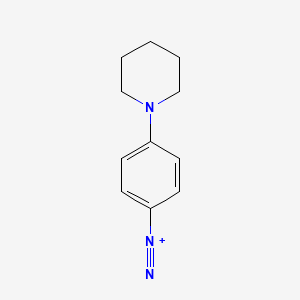
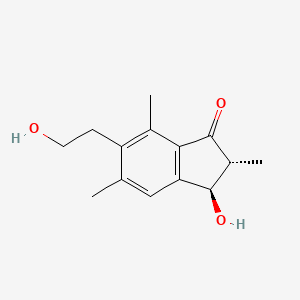

![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
